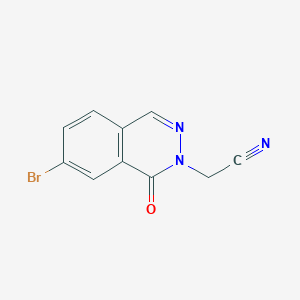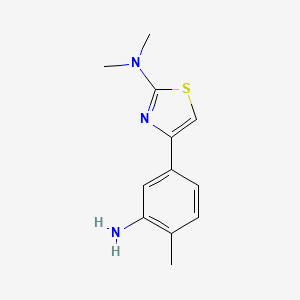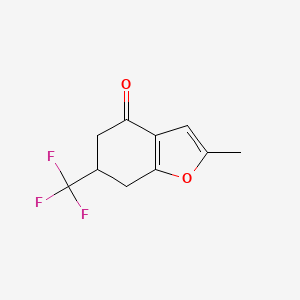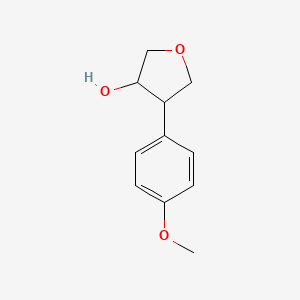![molecular formula C14H20N2 B11787250 (4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a unique structure characterized by a cyclopentane ring fused to a pyrrolidine ring, with a benzyl group attached to the nitrogen atom. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrrolidine ring through cyclization reactions. The benzyl group is then introduced via nucleophilic substitution reactions. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (4S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzyl moiety.
Scientific Research Applications
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as 2-pyrrolidinone and N-benzylpyrrolidine.
Cyclopentane derivatives: Compounds like cyclopentamine and cyclopentanone, which share the cyclopentane ring structure.
Benzylamines: Compounds such as benzylamine and N-methylbenzylamine, which feature the benzyl group attached to the nitrogen atom.
Uniqueness
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is unique due to its specific (4S) stereochemistry and the combination of the cyclopentane and pyrrolidine rings with a benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4S)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m0/s1 |
InChI Key |
AZKBNPLDOBTBBR-RUXDESIVSA-N |
Isomeric SMILES |
C1CC2CN(CC2[C@H]1N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)

![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)









